5-Iodo-1-trityl-1H-1,2,4-triazole

Descripción

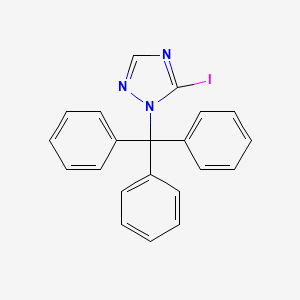

Structure

3D Structure

Propiedades

IUPAC Name |

5-iodo-1-trityl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16IN3/c22-20-23-16-24-25(20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCJCRXIYSCNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NC=N4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90709959 | |

| Record name | 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151899-61-5 | |

| Record name | 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 5 Iodo 1 Trityl 1h 1,2,4 Triazole

Reactivity of the Aryl Iodide Moiety at C5

The iodine atom at the C5 position of the triazole ring is the primary site for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille, Heck)

The carbon-iodine bond at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com While much of the specific research has been conducted on the analogous 5-iodo-1,2,3-triazoles, the principles of these reactions are broadly applicable to the 1,2,4-triazole (B32235) isomer.

Suzuki-Miyaura Coupling: This reaction pairs the iodo-triazole with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. sigmaaldrich.com The reaction is valued for the stability and low toxicity of the boron reagents. organic-chemistry.org Successful couplings have been reported for various halo-triazoles, including 4- and 5-halo-1,2,3-triazoles, often using a palladium complex with specific ligands in aqueous media, which aligns with green chemistry principles. organic-chemistry.orgrsc.org For instance, 3,5-dichloro-1,2,4-thiadiazole (B1299824) has been shown to react with arylboronic acids under Suzuki-Miyaura conditions to yield 5-aryl-3-chloro-1,2,4-thiadiazoles. nih.gov

Sonogashira Coupling: This coupling reaction involves the reaction of the iodo-triazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly efficient for creating C(sp)-C(sp²) bonds and has been used to functionalize triazole scaffolds. wikipedia.orgresearchgate.net The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the iodo-triazole. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org Palladium-catalyzed Stille couplings have been effectively demonstrated for 5-iodo-1,2,3-triazoles, leading to the formation of 5-vinyl-1,2,3-triazoles, which are valuable synthetic intermediates. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction couples the iodo-triazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is a key method for the vinylation of aryl halides. organic-chemistry.org It has been applied to 5-iodo-1,2,3-triazoles to introduce alkenyl substituents at the C5 position. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halo-Heterocycles Note: The following table includes examples from closely related triazole isomers and other heterocycles to illustrate the general conditions for these reactions.

| Coupling Reaction | Halo-Heterocycle | Coupling Partner | Catalyst/Base/Solvent | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4- and 5-halo-1,2,3-triazoles | Arylboronic acids | Pd complex / Base / Water | 1,4,5-trisubstituted-1,2,3-triazoles | rsc.org |

| Sonogashira | Aryl or vinyl halide | Terminal alkyne | Pd catalyst / Cu co-catalyst / Amine base | Aryl/vinyl-alkyne | wikipedia.org |

| Stille | 5-iodo-1,2,3-triazoles | Organotin reagents | Pd catalyst | 5-substituted-1,2,3-triazoles | researchgate.netresearchgate.net |

| Heck | 5-iodo-1,2,3-triazoles | Alkenes | Pd catalyst / Base | 5-alkenyl-1,2,3-triazoles | researchgate.net |

Metal-Halogen Exchange Reactions and Subsequent Functionalization

Metal-halogen exchange offers an alternative pathway to functionalize the C5 position. This typically involves treating the 5-iodo-triazole with an organolithium or Grignard reagent at low temperatures. This reaction generates a highly reactive triazolyl-metal intermediate, which can then be quenched with a wide range of electrophiles to introduce diverse functional groups. This method has been demonstrated for 5-iodo-1,2,3-triazoles, where halogen exchange followed by reaction with an electrophile allows for the introduction of various substituents. researchgate.net

Nucleophilic Substitution Pathways at the C5 Position

The carbon atoms in the 1H-1,2,4-triazole ring are electron-deficient due to the adjacent electronegative nitrogen atoms, making them theoretically susceptible to nucleophilic attack. chemicalbook.com However, direct nucleophilic aromatic substitution (SNAr) of the iodide at C5 is generally less common than metal-catalyzed pathways. The success of such a reaction would depend on the nature of the nucleophile and the reaction conditions. In some systems, such as 5-chloro-2,3-diphenyltetrazolium salts, nucleophilic substitution by amines has been shown to initiate ring transformations leading to 1,2,4-triazole derivatives. nih.gov

Reductive Dehalogenation Strategies

Reductive dehalogenation allows for the replacement of the iodine atom at the C5 position with a hydrogen atom. This can be accomplished using various reducing agents, such as catalytic hydrogenation or treatment with a hydride source. This transformation is useful when the iodo-substituted triazole is used as an intermediate to control regioselectivity in other reactions, and the iodine is subsequently removed. For instance, the elimination of hydrogen iodide (dehydroiodination) has been observed in related heterocyclic systems as a method of dehalogenation, often leading to the formation of a double bond. researchgate.net

Reactivity of the 1,2,4-Triazole Ring System

Beyond the transformations at the C5-iodo position, the triazole ring itself possesses reactive sites that can be targeted for functionalization.

C-H Functionalization of the Triazole Ring

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. The 1,2,4-triazole ring can undergo C-H functionalization, typically at the C3 position, especially when the C5 position is already substituted. The 1,2,4-triazole moiety can act as a directing group for ruthenium-catalyzed C-H arylation. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular C-H functionalization has been utilized to create fused ring systems involving the 1,2,4-triazole core. organic-chemistry.org Copper-catalyzed C-H functionalization has also been demonstrated in the synthesis of 4,5-disubstituted 1,2,4-triazole-3-thiones. nih.gov

N-Alkylation and N-Acylation Reactions (post-deprotection or selective reactions)

Following the removal of the trityl group, the resulting 5-iodo-1H-1,2,4-triazole possesses nucleophilic nitrogen atoms that can participate in N-alkylation and N-acylation reactions. The 1,2,4-triazole anion can, in theory, be alkylated at the N1, N2, or N4 positions. The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating agent, the base used, and the solvent. uzhnu.edu.uaresearchgate.net For instance, the alkylation of 1,2,4-triazole with various alkyl halides can yield a mixture of N1- and N4-alkylated isomers, with the N1-isomer often being the major product. researchgate.net The use of specific bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), can further enhance the selectivity for N1-alkylation. researchgate.net

In the case of S-substituted 1,2,4-triazoles, alkylation with dihaloalkanes has been shown to produce a mixture of isomers resulting from attack at N1 and N2, with the N2 alkylated products often being favored. nih.gov The reaction of 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane, for example, yielded three different bis(triazolyl)methane isomers, highlighting the multiple reactive sites on the triazole ring. nih.gov

N-acylation reactions of the deprotected triazole are also possible. However, in substrates containing other nucleophilic groups, chemoselectivity becomes a critical consideration. For example, studies on ethyl 5-(4-hydroxyphenoxy)-1H-v-triazole-4-carboxylate have shown that acylation and sulfonylation under alkaline conditions occur exclusively at the phenolic oxygen, suggesting that under these conditions, O-acylation is favored over N-acylation. researchgate.net

Table 1: Regioselectivity in the Alkylation of 1,2,4-Triazole Derivatives

| Triazole Derivative | Alkylating Agent | Base | Major Isomer(s) | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole | 4-Nitrobenzyl halides | Various | N1-alkylated (90%) | researchgate.net |

| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | K₂CO₃ | N1-CH₂-N2 isomer (50%) | nih.gov |

Cycloaddition Reactions Involving the Triazole Heterocycle

The 1,2,4-triazole ring system can participate in cycloaddition reactions, which are powerful methods for the construction of more complex heterocyclic systems. acgpubs.org While the 1,2,4-triazole ring itself is aromatic and relatively stable, certain derivatives can act as dienophiles in Diels-Alder reactions. acgpubs.orgacs.org For example, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its methyl analog (MTAD) are highly reactive dienophiles that readily undergo [4+2] cycloaddition reactions with a variety of dienes. acgpubs.org

Reactivity and Cleavage of the 1-Trityl Protecting Group

The trityl (triphenylmethyl, Tr) group is a bulky and acid-labile protecting group for amines, alcohols, and thiols. Its cleavage from the N1 position of 5-iodo-1-trityl-1H-1,2,4-triazole is a key step in many synthetic sequences, enabling further functionalization of the triazole ring.

Acid-Catalyzed Deprotection Methods

The most common method for the removal of the trityl group is acid-catalyzed hydrolysis. The N-Tr bond is susceptible to cleavage by strong Brønsted acids. nih.govacs.org Reagents such as pure trifluoroacetic acid (TFA) or solutions of hydrogen chloride (HCl) in solvents like acetonitrile (B52724) are effective for this purpose. nih.govacs.org The concentration of the acid can be adjusted to control the rate of cleavage of N-trityl groups. nih.govacs.org The high acid lability of the trityl group allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions. nih.gov

Reductive and Other Selective Deprotection Methodologies

In addition to acid-catalyzed methods, several reductive and selective deprotection strategies have been developed for the cleavage of the trityl group. One such method involves the use of lithium powder with a catalytic amount of naphthalene (B1677914) for the reductive detritylation of N-tritylamines. organic-chemistry.org This method has been shown to be selective for the trityl group in the presence of allyl or benzyl (B1604629) groups. organic-chemistry.org

Another approach utilizes a combination of metal acid catalysis (e.g., Hg(OAc)₂ or HgCl₂) and sodium borohydride (B1222165) reduction for the room-temperature deprotection of trityl amines, ethers, and thioethers. nih.govacs.orgresearchgate.net This method demonstrates selectivity based on the different affinities of the heteroatoms for the metal acid. nih.govacs.org For instance, catalysis with Brønsted acids leads to the cleavage of N- and O-trityl bonds while leaving S-trityl groups intact, whereas mercury salt-based catalysis allows for the deprotection of thiols while preserving N- and O-trityl groups. nih.govacs.org

Other selective methods include the use of indium metal in refluxing methanol (B129727) for the cleavage of N-trityl protected tetrazoles, a reaction that may be applicable to triazoles as well. thieme.de Furthermore, lithium chloride in refluxing methanol has been reported as a mild and inexpensive method for the deprotection of trityl ethers. ua.es

Table 2: Selected Methods for the Deprotection of N-Trityl Groups

| Reagent(s) | Conditions | Selectivity/Notes | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) or HCl | Acidic | Common method for N- and O-trityl groups. | nih.gov, acs.org |

| Lithium powder, naphthalene (catalytic) | Reductive | Selective for trityl over allyl and benzyl groups. | organic-chemistry.org |

| Hg(OAc)₂ or HgCl₂, NaBH₄ | Reductive | Selective based on heteroatom affinity for mercury. | nih.gov, acs.org, researchgate.net |

| Indium, Methanol | Reductive | Reported for N-trityl tetrazoles. | thieme.de |

Orthogonal Protecting Group Strategies in Complex Synthetic Sequences

The distinct cleavage conditions for the trityl group make it a valuable component of orthogonal protecting group strategies in the synthesis of complex molecules. bham.ac.uk Orthogonal protection allows for the selective removal of one protecting group in the presence of others by using different classes of reagents. bham.ac.uk For example, the acid-labile trityl group can be used in conjunction with base-labile groups (e.g., Fmoc) and groups that are cleaved under other specific conditions. researchgate.net

In peptide synthesis, for instance, the trityl group is often used to protect the side chain of cysteine. nih.gov This allows for the formation of specific disulfide bonds by selectively deprotecting certain cysteine residues while others remain protected. nih.gov A strategy might involve the use of an acid-labile trityl group, an iodine-labile acetamidomethyl (Acm) group, and a group that is stable to both acid and iodine. nih.gov This approach enables the stepwise formation of multiple disulfide bonds in a controlled manner. nih.gov The principles of such orthogonal strategies are directly applicable to complex synthetic targets that incorporate the this compound unit, allowing for the selective manipulation of different parts of the molecule.

Regioselectivity and Chemoselectivity in Reactions Involving this compound

Regioselectivity and chemoselectivity are paramount in defining the synthetic utility of this compound. These selectivities determine which atom or functional group will react in the presence of other potential reaction sites.

Regioselectivity primarily concerns the differential reactivity of the nitrogen atoms of the triazole ring, especially after deprotection. As discussed in section 3.2.2, the alkylation of the 1,2,4-triazole anion can occur at N1, N2, or N4. The observed regioselectivity is a function of the reaction conditions. uzhnu.edu.uaresearchgate.net For example, in the alkylation of S-substituted 1,2,4-triazoles, the reaction can be directed to favor either N1 or N2 substitution. nih.gov The regioselectivity of electrophilic halocyclization of 1,2,4-triazole derivatives is also influenced by the reaction conditions and the nature of the electrophile. researchgate.net

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The this compound molecule contains several functionalities: the C-I bond, the N-trityl group, and the triazole ring itself. The selective cleavage of the N-trityl group in the presence of other protecting groups, as detailed in section 3.3.2, is a key example of chemoselectivity. nih.govacs.org For instance, reductive methods can be chosen to cleave an N-trityl group while leaving a benzyl ether intact. organic-chemistry.org

Furthermore, in a molecule containing both a triazole and another nucleophilic group, such as a phenol, acylation can be directed to occur chemoselectively at the more nucleophilic site. researchgate.net The ability to achieve high levels of both regioselectivity and chemoselectivity is crucial for the efficient use of this compound as a building block in the synthesis of more complex target molecules.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Iodo-1H-1,2,4-triazole |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole |

| Ethyl 5-(4-hydroxyphenoxy)-1H-v-triazole-4-carboxylate |

| 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) |

| 4-Methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD) |

| 1,2,4-Triazolo[1,5-a]pyridines |

| Trifluoroacetic acid (TFA) |

Mechanistic Investigations of Key Transformations

The chemical reactivity of this compound is dominated by transformations of the carbon-iodine bond, which is a versatile handle for the introduction of new functional groups onto the triazole ring. Mechanistic investigations into these transformations, primarily palladium-catalyzed cross-coupling reactions, provide valuable insights into the reaction pathways and the factors governing their efficiency.

Palladium-Catalyzed Cross-Coupling Reactions: General Mechanistic Cycle

The key transformations of this compound, such as Suzuki-Miyaura and Sonogashira cross-coupling reactions, generally proceed through a common catalytic cycle involving a palladium catalyst. This cycle can be broken down into three fundamental steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new palladium(II) intermediate. The reactivity of the C-I bond is crucial for this step to proceed efficiently.

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium(II) center, displacing the halide. This forms a new diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the desired product from the diorganopalladium(II) complex. This step forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Mechanistic Insights into Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various organoboron compounds. While specific mechanistic studies on this exact substrate are not extensively documented in the public domain, the mechanism can be inferred from studies on similar halo-azoles.

A critical aspect of the Suzuki-Miyaura reaction is the activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. The choice of base and solvent can significantly influence the reaction rate and yield.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling of this compound:

| Step | Description | Intermediate Structure (Illustrative) |

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond of this compound. | (L)nPd(0) + I-Triazole-Trityl → (L)nPd(II)(I)(Triazole-Trityl) |

| 2. Transmetalation | The boronic acid, activated by a base, transfers its organic group to the palladium center. | (L)nPd(II)(I)(Triazole-Trityl) + R-B(OH)2 + Base → (L)nPd(II)(R)(Triazole-Trityl) + I-B(OH)2-Base |

| 3. Reductive Elimination | The coupled product is eliminated, regenerating the Pd(0) catalyst. | (L)nPd(II)(R)(Triazole-Trityl) → R-Triazole-Trityl + (L)nPd(0) |

Note: L represents the ligands coordinated to the palladium center, and Trityl represents the triphenylmethyl group.

Research on other nitrogen-rich heterocycles suggests that the presence of the triazole ring itself can influence the catalytic cycle. The nitrogen atoms of the triazole can coordinate to the palladium center, potentially affecting the catalyst's reactivity and stability. However, the bulky trityl group at the N1 position likely sterically hinders such coordination, allowing the cross-coupling to proceed more predictably. Studies on the Suzuki-Miyaura coupling of 5-iodo-1,2,3-triazoles have shown that the reaction proceeds efficiently, suggesting that the electronic nature of the triazole ring is compatible with the standard catalytic cycle. nih.govresearchgate.net

Mechanistic Insights into Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, a key reaction for synthesizing more complex molecules. This reaction typically involves a dual catalytic system of palladium and copper.

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle, similar to that in the Suzuki-Miyaura reaction, and a copper cycle.

Proposed Dual Catalytic Cycle for Sonogashira Coupling:

| Step | Palladium Cycle | Copper Cycle |

| 1. | Oxidative Addition: Pd(0) reacts with this compound to form a Pd(II) complex. | Acid-Base Reaction: The terminal alkyne reacts with the base to form a copper(I) acetylide. |

| 2. | Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex. | |

| 3. | Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst. |

A crucial intermediate in the copper cycle is the copper(I) acetylide, which is more reactive towards transmetalation than the terminal alkyne itself. The base in the reaction not only facilitates the formation of the copper acetylide but also neutralizes the hydrogen iodide formed as a byproduct.

Recent studies have also explored copper-free Sonogashira couplings, where the transmetalation is believed to occur directly from the alkyne to the palladium center, often assisted by the base.

Spectroscopic and Structural Elucidation Techniques for 5 Iodo 1 Trityl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Iodo-1-trityl-1H-1,2,4-triazole. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the trityl group and the single proton on the triazole ring. The protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in the aromatic region, usually between δ 7.0 and 7.5 ppm. The lone proton on the triazole ring at position 3 would be expected to resonate as a singlet at a distinct chemical shift, providing clear evidence for the successful formation of the triazole ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum offers further structural confirmation by revealing the chemical shifts of all carbon atoms in the molecule. Key signals include those for the quaternary carbon of the trityl group, the carbons of the phenyl rings, and the two distinct carbons of the triazole ring. The carbon atom bearing the iodine (C-5) would exhibit a characteristic chemical shift influenced by the heavy halogen atom. The chemical shifts are typically quoted on the δ scale in parts per million (ppm) using a residual solvent signal as the internal standard. rsc.org

Table 1: Representative NMR Data for Triazole Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0 - 7.5 | m | Aromatic protons (Trityl group) |

| ¹H | ~8.0 | s | C3-H (Triazole ring) |

| ¹³C | ~77.0 | s | Quaternary C (Trityl group) |

| ¹³C | 125-130 | m | Aromatic C-H (Trityl group) |

| ¹³C | ~140 | s | C-I (Triazole ring) |

| ¹³C | ~150 | s | C-H (Triazole ring) |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Methodologies for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for 1,2,4-triazole (B32235) derivatives include C-H stretching vibrations from the aromatic trityl group, typically observed in the range of 3100-3000 cm⁻¹. researchgate.net The C=N and N=N stretching vibrations of the triazole ring give rise to characteristic peaks in the fingerprint region, generally between 1600 cm⁻¹ and 1400 cm⁻¹. researchgate.netijrpc.com The C-N stretching vibrations also appear in this region. The presence of the bulky trityl group is further confirmed by its characteristic aromatic C-C stretching vibrations. The C-I bond vibration is expected to appear at lower frequencies, typically below 600 cm⁻¹, though it can sometimes be difficult to observe.

Table 2: Key IR Absorption Bands for 1,2,4-Triazole Derivatives

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic (Trityl) |

| 1600-1400 | C=N, N=N stretch | Triazole ring |

| 1490-1440 | C-C stretch | Aromatic (Trityl) |

| Below 600 | C-I stretch | Iodo group |

Note: The values are approximate and can be influenced by the molecular environment.

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and fragmentation pattern of this compound, providing definitive confirmation of its elemental composition. Electron ionization mass spectrometry (EI-MS) is a common method employed for such analyses. induspublishers.com

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. The high-resolution mass spectrometry (HRMS) data would provide the precise mass, allowing for the unambiguous determination of the molecular formula. A characteristic feature in the mass spectrum of an iodine-containing compound is the isotopic pattern of the molecular ion, with a significant M+1 peak due to the natural abundance of ¹³C.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the trityl cation ([C(C₆H₅)₃]⁺), which is a very stable carbocation and would therefore be expected to be a major peak in the spectrum. Other fragments could arise from the cleavage of the triazole ring.

X-ray Diffraction Analysis for Solid-State Structure Determination

For related 1,2,4-triazole derivatives, X-ray crystallography has confirmed the planarity of the triazole ring. researchgate.net In the case of this compound, the analysis would reveal the spatial arrangement of the bulky trityl group relative to the planar triazole ring. The crystal packing is often stabilized by various intermolecular interactions. researchgate.net The crystal system and space group, along with the unit cell dimensions, are also determined through this method. researchgate.net

Spectroscopic Characterization of Reaction Intermediates and Products Derived from this compound

This compound serves as a precursor in the synthesis of more complex molecules. Spectroscopic techniques are crucial for monitoring the progress of reactions and characterizing the resulting intermediates and final products.

For instance, in reactions where the iodine atom is substituted, the disappearance of the characteristic C-I signal in the IR spectrum and the change in the chemical shift of the C-5 carbon in the ¹³C NMR spectrum would indicate a successful transformation. Similarly, if the trityl protecting group is removed, the characteristic signals of the trityl group in both ¹H and ¹³C NMR spectra would be absent in the product.

The spectroscopic analysis of reaction products derived from triazole fungicides, which share the 1,2,4-triazole moiety, often involves LC-MS/MS for the identification and quantification of metabolites. eurl-pesticides.eu These metabolites can include compounds like 1,2,4-triazole itself, triazole alanine, and triazole acetic acid. eurl-pesticides.eu The characterization of such derivatives relies on comparing their spectroscopic data with that of the starting material and known standards.

Computational and Theoretical Studies of 5 Iodo 1 Trityl 1h 1,2,4 Triazole

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the three-dimensional structure and electronic properties of molecules. For 5-Iodo-1-trityl-1H-1,2,4-triazole, a full geometry optimization would be performed to determine its most stable conformation.

The foundational 1,2,4-triazole (B32235) ring is known to be a planar aromatic system. researchgate.netwikipedia.org DFT calculations on the parent 1,2,4-triazole have determined its bond lengths and angles with high accuracy, showing good correlation with experimental data. researchgate.netnih.gov The introduction of substituents at the N1 and C5 positions, as in the title compound, would be expected to induce minor perturbations in the ring's geometry. The large trityl (triphenylmethyl) group at the N1 position introduces significant steric bulk, while the iodine atom at the C5 position adds a heavy atom with distinct electronic characteristics.

Calculations on N1-substituted 1,2,4-triazoles show that the bond lengths and angles within the triazole core are slightly modified by the substituent. rad-proceedings.orgresearchgate.net For this compound, the N1-C5 and N1-C2 bond lengths are expected to be slightly elongated due to steric and electronic effects from the bulky trityl group. The C5-I bond length would be a key parameter obtained from these calculations.

| Parameter | Typical Calculated Value (Å or °) | Reference |

|---|---|---|

| N1-N2 | 1.375 - 1.380 Å | rad-proceedings.org |

| N2-C3 | 1.310 - 1.320 Å | researchgate.netrad-proceedings.org |

| C3-N4 | 1.350 - 1.360 Å | researchgate.net |

| N4-C5 | 1.320 - 1.330 Å | researchgate.netrad-proceedings.org |

| C5-N1 | 1.350 - 1.360 Å | rad-proceedings.org |

| C5-N1-N2 Angle | ~108° | rad-proceedings.org |

| N1-N2-C3 Angle | ~109° | rad-proceedings.org |

| N2-C3-N4 Angle | ~112° | rad-proceedings.org |

| C3-N4-C5 Angle | ~102° | rad-proceedings.org |

| N4-C5-N1 Angle | ~109° | rad-proceedings.org |

The electronic structure analysis would involve calculating the distribution of electron density, typically through methods like Natural Bond Orbital (NBO) analysis. This would reveal the charge distribution across the molecule, highlighting the electronegativity of the nitrogen atoms and the nature of the C-I bond.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be located primarily on the electron-rich triazole ring and potentially the iodine atom, which has lone pairs of electrons. The LUMO is likely to be distributed over the π-antibonding system of the triazole ring. The bulky, electron-rich phenyl rings of the trityl group could also contribute to the HOMO, while the C-I bond's antibonding orbital (σ*) could contribute to the LUMO.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govresearchgate.net These descriptors provide a more nuanced understanding of the molecule's electronic behavior.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to a change in electron distribution. Related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The inverse of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can predict the most likely sites for electrophilic and nucleophilic attack, as well as model the transition states of potential reactions. For this compound, several reaction types can be envisaged.

Reactivity at Nitrogen Centers : The 1,2,4-triazole ring possesses lone pairs on the N2 and N4 atoms, making them potential sites for protonation or alkylation. nih.govdnu.dp.ua Computational studies on similar triazoles have been used to predict the selectivity of such reactions by calculating the energies of the transition states for attack at each nitrogen. nih.gov

Reactivity at the C-I Bond : The C5-iodo group is a versatile handle for synthetic transformations. It is a known participant in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which would allow for the introduction of various substituents at the C5 position. researchgate.net Computational modeling could elucidate the mechanism of these catalytic cycles.

Trityl Group Deprotection : The N-trityl group is a well-known protecting group that is labile under acidic conditions. total-synthesis.com The mechanism involves protonation of a nitrogen atom followed by the departure of the highly stable trityl cation. Theoretical calculations can model this deprotection pathway.

Cycloaddition Reactions : While the triazole ring is aromatic, computational studies can explore its potential participation in cycloaddition reactions under specific conditions, such as photochemical excitation. rsc.org

Conformational Analysis of the Trityl Group and its Stereoelectronic Influence on Triazole Structure

Computational conformational analysis would involve mapping the potential energy surface as a function of the torsion angles of the C-Ph bonds. This would confirm the propeller conformation as the energy minimum. The bulky nature of this group provides a steric shield over the N1 side of the triazole ring, potentially hindering the approach of reactants to the N2 and C5 atoms.

Stereoelectronic effects describe how the spatial arrangement of orbitals influences molecular properties and reactivity. wikipedia.org The orientation of the trityl group's phenyl rings relative to the triazole ring affects the overlap between their respective π-systems. While the direct N1-C(trityl) bond is a sigma bond, the through-space interaction of the phenyl π-orbitals with the triazole π-system can influence the electronic environment of the ring. youtube.comyoutube.com These effects can be analyzed using NBO calculations to identify stabilizing donor-acceptor interactions between occupied orbitals (of the triazole or phenyl rings) and unoccupied antibonding orbitals.

Theoretical Studies on the Nature of the C-I Bond in Halogenated Azoles

The carbon-iodine bond in this compound is not merely a simple covalent bond; it is a site for a highly directional, non-covalent interaction known as halogen bonding. Theoretical studies have been crucial in defining and understanding this interaction.

Computational analysis of the molecular electrostatic potential (MEP) surface of iodo-substituted aromatic and heterocyclic compounds consistently reveals an anisotropic distribution of electron density around the iodine atom. nih.govnih.gov While the sides of the iodine atom are electron-rich and have a negative electrostatic potential, the region directly along the C-I bond axis (the "outer" side of the iodine) is electron-deficient and possesses a positive electrostatic potential. This positive region is termed a "σ-hole". nih.gov

The positive σ-hole allows the iodine atom to act as a Lewis acid, or a halogen bond donor, and form attractive interactions with Lewis bases (halogen bond acceptors) such as the lone pairs on nitrogen or oxygen atoms, or halide anions. acs.org Theoretical calculations can model these halogen-bonded complexes and quantify their interaction energies, which are significant and comparable in strength to hydrogen bonds. For this compound, the C5-I bond is predicted to be a strong halogen bond donor, an interaction that could be critical in its crystal packing and its interactions with biological targets.

Molecular Dynamics Simulations Related to Intermolecular Interactions and Stability

While quantum chemical calculations typically model single molecules in a vacuum or with an implicit solvent, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time in a more realistic, explicitly solvated environment. nih.gov MD simulations have been applied to various triazole derivatives to understand their dynamic behavior and interactions. frontiersin.orgarabjchem.org

For this compound, an MD simulation would involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., water) and calculating the forces between all atoms over a series of small time steps. Such a simulation could be used to:

Analyze Conformational Dynamics : MD can track the rotation of the phenyl rings of the trityl group and other flexible parts of the molecule over time.

Study Intermolecular Interactions : In simulations with multiple solute molecules, MD can reveal the preferred modes of self-assembly. This would likely include π-π stacking interactions between the triazole rings or the phenyl rings of the trityl groups, as well as the aforementioned C-I···N halogen bonds between molecules. bohrium.com

Assess Stability : The root-mean-square deviation (RMSD) of the molecule's atoms from their initial positions can be monitored over the simulation to assess the stability of its conformation. nih.gov

Solvation and Binding : MD is a powerful tool for studying how the molecule interacts with solvent molecules and for simulating its binding within the active site of a protein, providing crucial information for drug design. frontiersin.org

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Iodinated Triazoles

The development of environmentally benign and efficient methods for the synthesis of iodinated triazoles is a significant area of future research. Traditional methods for the synthesis of 1,2,4-triazoles often involve harsh reaction conditions, toxic reagents, and lengthy procedures. researchgate.netfrontiersin.org Modern synthetic chemistry is increasingly focused on sustainable practices, prompting the exploration of greener alternatives.

Future research could focus on:

Catalyst-free and Metal-free Approaches: Investigating novel synthetic pathways that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net Iodine itself can act as a catalyst in some reactions for the synthesis of 1,2,4-triazoles. frontiersin.org

Eco-Friendly Solvents: The use of water or deep eutectic solvents (DES) as reaction media presents a greener alternative to traditional volatile organic solvents. researchgate.netrsc.org

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, improve yields, and lead to cleaner reactions with fewer byproducts. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages |

| Metal-Free Synthesis | Utilizes iodine as a catalyst and avoids transition metals. researchgate.netfrontiersin.org | Reduced toxicity, lower cost, and easier purification. |

| Deep Eutectic Solvents | Employs DES as a solvent and co-catalyst. researchgate.net | Low toxicity, non-volatile, and improved atom economy. |

| ZnO Nanoparticle Catalysis | Uses reusable zinc oxide nanocrystals as a catalyst in water. rsc.org | Eco-friendly, high efficiency, and catalyst recyclability. |

Exploration of Unconventional Reactivity Patterns of the Iodide and Trityl Moieties

The iodide and trityl groups in 5-Iodo-1-trityl-1H-1,2,4-triazole offer unique reactivity that can be exploited for further functionalization. The electron-withdrawing nature of the 1,2,4-triazole (B32235) ring can influence the reactivity of its substituents. nih.gov

Future research could explore:

Halogen-Bonding Catalysis: The iodine atom can act as a halogen bond donor, enabling its use in enantioselective catalysis. Chiral triazole-substituted iodonium (B1229267) salts have shown promise in this area. acs.org

Cross-Coupling Reactions: The C-I bond is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position of the triazole ring.

Trityl Group as a Modulating Element: The bulky trityl group, while primarily a protecting group, can influence the regioselectivity of reactions and the conformational properties of the molecule. Its cleavage under specific conditions provides a pathway for further derivatization at the N1 position.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the potential for automation. rsc.orgnih.govrsc.org The synthesis of triazoles has been successfully adapted to flow chemistry systems, often leading to higher yields and shorter reaction times. rsc.orgnih.govrsc.orgnih.govacs.org

Future research in this area could involve:

Continuous Flow Synthesis of this compound: Developing a robust and scalable flow process for the synthesis of the title compound.

Automated Derivatization: Integrating the flow synthesis platform with automated purification and reaction screening systems to rapidly generate a library of derivatives. This would be particularly useful for medicinal chemistry applications.

Telescoped Reactions: Designing multi-step flow sequences where the crude product from one reaction is directly used as the starting material for the next, minimizing waste and purification steps.

Potential for Derivatization in Specialized Organic Synthesis Domains

The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules with potential applications in various fields. The 1,2,4-triazole core is a known pharmacophore found in many biologically active compounds. nih.govnih.govresearchgate.net

Potential areas for derivatization include:

Medicinal Chemistry: The triazole ring can act as a bioisostere for amide or ester groups, and its derivatives have shown a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. nih.govnih.govmdpi.com The iodine atom can be replaced with various pharmacologically relevant moieties.

Materials Science: Triazole-containing polymers and supramolecular assemblies are of interest for their unique properties. rsc.org The trityl group can be exploited for creating specific three-dimensional structures.

Agrochemicals: Many commercial fungicides and herbicides contain a 1,2,4-triazole scaffold. nih.gov

Advanced Spectroscopic Characterization Techniques for Dynamic and Mechanistic Studies

A thorough understanding of the structure, dynamics, and reaction mechanisms of this compound and its derivatives requires the application of advanced spectroscopic techniques.

Future research could utilize:

2D NMR Spectroscopy: Techniques like HMBC and HSQC are crucial for unambiguously assigning the structure of complex triazole derivatives. nih.gov

X-ray Crystallography: Provides definitive information about the solid-state structure and intermolecular interactions. mdpi.com

In-situ Spectroscopic Monitoring: Techniques like in-situ IR or NMR can be used to monitor reaction kinetics and identify transient intermediates in flow chemistry systems, providing valuable mechanistic insights.

| Spectroscopic Technique | Information Obtained | Reference |

| FT-IR Spectroscopy | Identification of functional groups (C-H, N-H, C=C, N=N). | omicsonline.org |

| NMR Spectroscopy | Elucidation of the chemical structure in solution (¹H, ¹³C). | nih.gov |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern. | ijsr.net |

| X-ray Diffraction | Determination of the crystal structure and molecular packing. | mdpi.comomicsonline.org |

Continued Advancement in Computational Predictions of Reactivity and Synthetic Accessibility

Computational chemistry plays an increasingly important role in modern drug discovery and materials science. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.net

Future computational studies could focus on:

Reactivity Prediction: Using DFT to predict the most reactive sites of this compound and to model the transition states of potential reactions. nih.gov

Virtual Screening: Employing molecular docking studies to predict the binding affinity of derivatives for specific biological targets. nih.govrsc.org

Spectroscopic Prediction: Calculating theoretical NMR and IR spectra to aid in the characterization of new compounds. researchgate.net

Q & A

Basic: What are the established synthetic routes for 5-Iodo-1-trityl-1H-1,2,4-triazole?

The synthesis typically involves substitution reactions on the triazole core. A common approach is the iodination of 1-trityl-1H-1,2,4-triazole derivatives using iodine sources (e.g., N-iodosuccinimide) under controlled conditions. Cyclization reactions with iodine-containing precursors may also be employed. Key steps include:

- Protection of the triazole nitrogen with a trityl group to direct regioselectivity.

- Use of anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent side reactions.

- Purification via column chromatography or recrystallization to isolate the product .

Advanced: How does iodine substitution influence tautomeric stability and reactivity in this compound?

Iodine’s electron-withdrawing nature and large atomic radius can stabilize specific tautomers. For bromo/chloro triazoles, tautomers like 3-halo-1H-1,2,4-triazole are more stable than 5-halo isomers . For iodine:

- Steric effects from the trityl group may favor the 5-iodo tautomer.

- Computational studies (e.g., DFT) can predict tautomer stability by comparing Gibbs free energies.

- Experimentally, X-ray crystallography (using SHELX programs ) and NMR spectroscopy (observing chemical shifts) validate dominant tautomeric forms .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. The trityl group’s aromatic protons appear as distinct multiplets (~7.2–7.5 ppm) .

- X-ray Diffraction : Resolves crystal structure and validates iodine positioning. SHELXL refinement is standard for small-molecule crystallography .

- Mass Spectrometry (HRMS) : Verifies molecular weight and isotopic patterns (iodine’s signature doublet) .

Advanced: How can researchers validate the accuracy of quantitative assays for this compound?

Follow ICH validation guidelines for specificity, linearity, and accuracy:

- Specificity : Use HPLC/UV-Vis to confirm no interference from impurities or degradation products.

- Linearity : Prepare calibration curves across a defined concentration range (e.g., 0.1–10 µg/mL).

- Accuracy : Spike recovery tests (90–110% recovery) and comparison with reference standards .

Basic: What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : In airtight, light-resistant containers at ≤25°C, away from oxidizers .

- Disposal : Follow hazardous waste protocols for halogenated organics .

Advanced: How does this compound interact with biological targets?

Triazoles often act as enzyme inhibitors via:

- Hydrogen bonding with active-site residues (e.g., kinases or cytochrome P450).

- Halogen bonding between iodine and electron-rich regions (e.g., aromatic side chains).

- In vitro assays : Measure IC values using fluorescence-based enzymatic activity tests.

- Molecular Docking : Software like AutoDock predicts binding modes, validated by mutagenesis studies .

Basic: What are the stability considerations for this compound under experimental conditions?

- Thermal Stability : Decomposes above 150°C, releasing toxic fumes (iodine vapors).

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions; monitor via TLC .

Advanced: How can computational methods optimize the design of derivatives?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.

- QSAR Models : Correlate structural features (e.g., iodine’s van der Waals radius) with bioactivity.

- MD Simulations : Study solvation effects and stability in biological membranes .

Basic: What are the key applications of this compound in medicinal chemistry?

- Antimicrobial Agents : Triazoles disrupt fungal ergosterol synthesis (e.g., similar to fluconazole derivatives).

- Kinase Inhibitors : The iodine atom enhances binding affinity in ATP-binding pockets.

- Radiopharmaceuticals : I-labeled analogs for imaging studies .

Advanced: How to resolve contradictions in reported biological activity data?

- Dose-Response Curves : Ensure consistent assay conditions (e.g., cell lines, incubation times).

- Metabolite Analysis : LC-MS/MS identifies degradation products that may skew results.

- Control Experiments : Test against isostructural analogs (e.g., bromo/chloro substitutions) to isolate iodine’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.